Dichloropropanedioic acid

Description

Contextualization of Dichloropropanedioic Acid within Halogenated Dicarboxylic Acid Chemistry

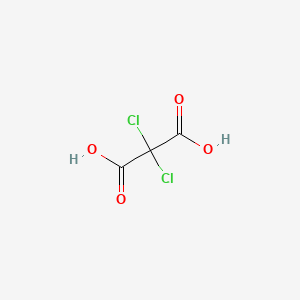

This compound (C₃H₂Cl₂O₄) is a halogenated derivative of propanedioic acid (malonic acid). ontosight.ai It belongs to the broader class of dicarboxylic acids, which are organic compounds containing two carboxyl functional groups (-COOH). tutorsglobe.com The presence of two chlorine atoms on the alpha-carbon (the carbon adjacent to both carboxyl groups) significantly influences its chemical properties. vulcanchem.com

These electron-withdrawing chlorine atoms increase the acidity of the carboxylic acid protons compared to its non-halogenated counterpart, malonic acid. vulcanchem.com this compound is a strong organic acid with two pKa values. ontosight.ai Like other dicarboxylic acids, it is a crystalline solid at room temperature. ontosight.aitutorsglobe.com

The general structure of dicarboxylic acids follows the formula CnH2n(COOH)2. tutorsglobe.com The introduction of halogen atoms, as in this compound, is a key modification that chemists use to alter the reactivity and functionality of the molecule. This strategy is part of a larger field of halogenation in organic synthesis, which is used to create a wide array of functionalized molecules. chemistrysteps.comucalgary.ca The halogenated nature of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai

Below is a data table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₂Cl₂O₄ ontosight.ai |

| Molecular Weight | 172.95 g/mol echemi.com |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | 80-83°C ontosight.ai |

| Boiling Point | 140-145°C at 10 mmHg ontosight.ai |

| Solubility | Highly soluble in water and organic solvents ontosight.ai |

| Acidity (pKa1) | 0.97 ontosight.ai |

| Acidity (pKa2) | 3.45 ontosight.ai |

Historical Perspectives on this compound in Synthetic and Environmental Studies

The synthesis of this compound and its derivatives has been a subject of study for over a century. Early methods involved the chlorination of malonic acid or its esters. For instance, reports from the early 20th century describe the chlorination of diethyl malonate with elemental chlorine at elevated temperatures. google.com Another approach involved the chlorination of malonic acid using sulfuryl chloride, followed by esterification. google.com More contemporary methods often utilize alkaline hypochlorite (B82951) solutions for the chlorination of malonic acid diesters. vulcanchem.comgoogle.com

Historically, the study of organic acids has been fundamental to the development of chemistry. solubilityofthings.comletstalkacademy.com The industrial production of acetic acid in the 19th century marked a significant milestone. letstalkacademy.com The investigation of more complex acids like this compound followed as synthetic methodologies advanced.

In the realm of environmental science, this compound has been identified as a disinfection byproduct in chlorinated water. nih.gov The chlorination of natural organic matter, such as humic and fulvic acids present in water sources, can lead to the formation of various halogenated compounds, including this compound. nih.gov Research in this area has been crucial for understanding the chemical transformations that occur during water treatment processes and their potential environmental implications. nih.govnih.gov Studies have shown that the formation of such byproducts depends on factors like the nature of the organic precursors, the chlorine-to-carbon ratio, and the pH of the water. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloropropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKLUIAXHKCMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205387 | |

| Record name | Propanedioic acid, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-23-9 | |

| Record name | Propanedioic acid, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloropropanedioic Acid and Its Functionalized Analogues

Direct Halogenation Strategies for Dichloropropanedioic Acid

Direct halogenation strategies involve the direct introduction of two chlorine atoms onto the methylene (B1212753) carbon of malonic acid or its derivatives. These methods are often straightforward and can be highly efficient.

Chlorination of Malonic Acid and its Ester Derivatives

The direct chlorination of malonic acid and its esters is a well-established method for the synthesis of this compound and its corresponding esters. Various chlorinating agents have been employed for this transformation, each with its own set of reaction conditions and efficiencies.

Historically, elemental chlorine has been used to chlorinate diethyl malonate at elevated temperatures, though this can lead to a mixture of mono- and di-chlorinated products. google.com More controlled and effective methods have since been developed using reagents such as sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂). google.com For instance, dichloromalonic acid can be obtained in almost quantitative yield by treating a solution of dry malonic acid in absolute ether with twice the molar equivalent of sulfuryl chloride. prepchem.com Subsequent esterification of the resulting dichloromalonic acid can then be performed to yield the desired ester derivatives. google.comprepchem.com An analogous reaction using thionyl chloride in acetic acid as a solvent has also been reported. google.com

A more recent and highly efficient method for the preparation of 2,2-dichloromalonic acid diesters involves the use of aqueous alkali or alkaline earth metal hypochlorite (B82951) solutions. google.com This process is typically carried out in an alkaline medium (pH 8-14) at low temperatures (0-50 °C), with the pH maintained by the parallel addition of a suitable acid. google.com This method offers high yields and produces very pure products. google.com

Table 1: Comparison of Chlorinating Agents for Malonic Acid and its Esters

| Chlorinating Agent | Substrate | Reaction Conditions | Yield | Reference |

| Sulfuryl Chloride (SO₂Cl₂) | Malonic Acid | Absolute ether, cooling | Almost quantitative | prepchem.com |

| Elemental Chlorine | Diethyl Malonate | Elevated temperature | Mixture of mono- and di-chloro products | google.com |

| Thionyl Chloride (SOCl₂) | Malonic Acid | Acetic acid solvent | Not specified | google.com |

| Sodium Hypochlorite (NaOCl) | Diethyl Malonate | Aqueous, pH > 8, low temperature | 98.6% | google.com |

Direct Dihalogenation of Beta-Keto Dicarbonyl Compounds

The direct α,α-dihalogenation of β-keto dicarbonyl compounds, such as β-keto esters and 1,3-diketones, provides a route to functionalized analogues of this compound. These dichlorinated products are valuable in medicinal chemistry and organic synthesis.

A modern and environmentally friendly approach for the α,α-dichlorination of β-keto esters and 1,3-diketones utilizes a mixture of Oxone and aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium. This method is advantageous due to its use of inexpensive, non-toxic reagents and water as the solvent, offering a practical alternative to methods that require organic solvents and toxic reagents. The reaction proceeds in a single step with high yields and short reaction times.

The proposed mechanism involves the oxidation of chloride ions from AlCl₃ by Oxone to generate chlorine cations. These electrophilic chlorine species then react with the enol form of the dicarbonyl compound to produce the dichlorinated product. The reaction conditions, including the ratios of Oxone and AlCl₃, have been optimized to maximize yields, which typically range from 50-85%.

Synthesis through Precursor Functionalization and Transformation

The synthesis of this compound and its derivatives can also be achieved through multi-step pathways that involve the functionalization and transformation of various precursors. These methods offer versatility and can be advantageous when the direct halogenation of malonic acid or its esters is not feasible or desirable.

Pathways Involving Cyanoacetic Acid and its Derivatives

Cyanoacetic acid and its derivatives, such as malononitrile (B47326), serve as versatile precursors for the synthesis of this compound. A common strategy involves the hydrolysis of the nitrile group to a carboxylic acid, followed by chlorination.

Malonic acid can be prepared from the hydrolysis of malononitrile with concentrated hydrochloric acid. This malonic acid can then be subjected to chlorination as described in section 2.1.1 to yield this compound.

Alternatively, cyanoacetic acid itself, which can be prepared from chloroacetic acid and sodium cyanide, can be hydrolyzed to malonic acid. atamankimya.com The resulting malonic acid is then chlorinated to afford the final product.

Routes Utilizing Chloroacetic Acid and Related Precursors

Chloroacetic acid is a fundamental building block in the synthesis of this compound. The most common route involves the conversion of chloroacetic acid to an intermediate that is subsequently chlorinated.

A well-established industrial method for producing malonic acid starts from chloroacetic acid. atamankimya.com In this process, chloroacetic acid is reacted with sodium cyanide to produce cyanoacetic acid, which is then hydrolyzed to malonic acid. atamankimya.com This malonic acid can then be chlorinated using the methods outlined in section 2.1.1 to produce this compound. This two-step approach, starting from the readily available chloroacetic acid, provides a reliable pathway to the desired dichlorinated product. Dichloroacetic acid can also be prepared by the chlorination of chloroacetic acid. orgsyn.org

Diethyl Malonate as a Key Starting Material for Halogenated Derivatives

Diethyl malonate is a widely used and commercially available starting material for the synthesis of a variety of organic compounds, including halogenated derivatives. Its utility stems from the acidity of the methylene protons, which allows for facile functionalization.

The most direct route to diethyl dichloromalonate is the direct chlorination of diethyl malonate, as detailed in section 2.1.1. google.com This transformation can be achieved with high efficiency using reagents like sulfuryl chloride or aqueous hypochlorite solutions. google.comprepchem.com

Furthermore, diethyl malonate itself can be synthesized from chloroacetic acid. The sodium salt of chloroacetic acid is reacted with sodium cyanide to form the sodium salt of cyanoacetic acid. This intermediate is then treated with ethanol (B145695) in the presence of an acid catalyst to yield diethyl malonate. wikipedia.org This diethyl malonate can then be chlorinated to produce diethyl dichloromalonate, completing a multi-step synthesis from chloroacetic acid.

Table 2: Summary of Synthetic Pathways from Precursors

| Precursor | Intermediate | Final Product | Key Reactions |

| Cyanoacetic Acid / Malononitrile | Malonic Acid | This compound | Hydrolysis, Chlorination |

| Chloroacetic Acid | Cyanoacetic Acid -> Malonic Acid | This compound | Cyanation, Hydrolysis, Chlorination |

| Diethyl Malonate | - | Diethyl Dichloromalonate | Direct Chlorination |

Emerging and Green Synthetic Approaches

In the pursuit of more sustainable chemical manufacturing, recent research has focused on developing synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.govmdpi.com These green chemistry principles are being applied to the synthesis of halogenated organic compounds, offering alternatives to traditional methods that often rely on harsh reagents and conditions.

Electrosynthesis, which uses electricity to drive chemical reactions, represents a powerful and green tool in organic chemistry. mdpi.com This approach can often be conducted at ambient temperature and pressure, and it avoids the need for stoichiometric chemical oxidants or reductants.

While a direct electrosynthesis of this compound has not been extensively detailed in the literature, a plausible green approach involves the in situ electrochemical generation of a chlorinating agent, which then reacts with propanedioic acid (malonic acid). One such method is the electrochemical production of hypochlorite from brine (a solution of sodium chloride). mdpi.comjecst.orgmdpi.comrsc.orgresearchgate.net

The process would involve the anodic oxidation of chloride ions from a simple salt like sodium chloride in an undivided electrochemical cell to generate chlorine, which in an aqueous solution at the appropriate pH, forms hypochlorous acid and hypochlorite. mdpi.comjecst.org These species can then react with malonic acid or its esters to yield the dichlorinated product. This indirect electrochemical approach circumvents the direct use and transport of hazardous chlorine gas or corrosive hypochlorite solutions.

A general representation of this indirect electrosynthetic process is shown below:

Anode: 2Cl⁻ → Cl₂ + 2e⁻ In solution: Cl₂ + H₂O ⇌ HOCl + H⁺ + Cl⁻ Chlorination: HOOC-CH₂-COOH + 2HOCl → HOOC-CCl₂-COOH + 2H₂O

The efficiency of such a process would depend on several factors, including the electrode materials, electrolyte concentration, current density, and pH of the reaction medium.

Table 1: Key Parameters in the Electrosynthesis of Halogenating Agents

| Parameter | Description | Significance |

|---|---|---|

| Electrode Material | The composition of the anode and cathode. | Influences the efficiency and selectivity of chlorine generation. |

| Current Density | The amount of current per unit area of the electrode. | Affects the rate of reaction and can influence side reactions. |

| Electrolyte | The salt solution, typically NaCl or HCl. | Provides the source of chloride ions for the halogenation. |

| pH | The acidity or basicity of the solution. | Determines the dominant chlorine species (Cl₂, HOCl, OCl⁻) in solution. mdpi.com |

Photochemical reactions, which are initiated by light, offer another green synthetic avenue, often allowing for reactions to occur under mild conditions without the need for thermal activation. acs.orgnih.gov Visible-light photocatalysis, in particular, has emerged as a powerful tool for a variety of organic transformations, including halogenations. nih.gov

A potential photochemical route to this compound could involve the use of a photocatalyst, a chlorine source, and visible light. The active methylene group in malonic acid and its derivatives is susceptible to radical substitution. quora.comeasetolearn.comegyankosh.ac.inslideshare.netstackexchange.com A plausible mechanism would involve the photocatalyst absorbing light and initiating a radical chain reaction. A common chlorine source for such reactions is N-chlorosuccinimide (NCS). organic-chemistry.orgeurekaselect.com

The proposed photocatalytic dichlorination of malonic acid could proceed as follows:

A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

The excited photocatalyst interacts with the malonic acid or the chlorine source to generate a radical intermediate.

A radical chain reaction ensues, leading to the stepwise substitution of the methylene hydrogens with chlorine atoms.

This method offers the potential for high selectivity and avoids the use of harsh halogenating agents. The reaction conditions, such as the choice of photocatalyst, solvent, and light source, would be critical for optimizing the yield of the desired dichlorinated product. While direct photochlorination of malonic acid to this compound is not well-documented, the principles of photocatalytic halogenation of compounds with active methylene groups suggest its feasibility. rsc.org

Table 2: Components of a Hypothetical Photochemical Dichlorination of Malonic Acid

| Component | Function | Example |

|---|---|---|

| Substrate | The starting material to be chlorinated. | Propanedioic acid (Malonic acid) or its esters. |

| Photocatalyst | Absorbs light and initiates the reaction. | Ruthenium or Iridium complexes, organic dyes. acs.orgnih.gov |

| Chlorine Source | Provides the chlorine atoms for the substitution. | N-Chlorosuccinimide (NCS). organic-chemistry.org |

| Light Source | Provides the energy to activate the photocatalyst. | Blue or white LEDs. |

| Solvent | Dissolves the reactants and facilitates the reaction. | Acetonitrile, Dichloromethane. |

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. mdpi.commdpi.com Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions, leveraging the advantages of both. rsc.orgegyankosh.ac.innih.govresearchgate.netnih.gov The use of halogenating enzymes, or halogenases, is a promising green approach for the synthesis of halogenated organic compounds. mdpi.comst-andrews.ac.uk

Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic substrates. st-andrews.ac.uk While the substrate scope of many known halogenases is specific, enzyme engineering and discovery of new halogenases are expanding their synthetic utility. nih.govresearchgate.net A biocatalytic approach to this compound would involve the use of a halogenase that can recognize malonic acid or a derivative as a substrate and perform a dichlorination reaction.

Currently, there is limited information on halogenases that can specifically catalyze the dichlorination of malonic acid. The substrate specificity of these enzymes is a key challenge. nih.gov However, the field of enzyme engineering is rapidly advancing, and it may be possible to engineer a known halogenase or discover a new one that can perform this transformation.

Table 3: Considerations for Biocatalytic Dichlorination

| Factor | Description | Challenges and Opportunities |

|---|---|---|

| Enzyme Selection | Identifying a suitable halogenase. | Natural halogenases may not accept malonic acid as a substrate. Enzyme screening and engineering are potential solutions. nih.govresearchgate.net |

| Substrate Specificity | The ability of the enzyme to act on the target molecule. | A significant hurdle for the direct dichlorination of malonic acid. nih.gov |

| Cofactor Requirements | Many halogenases require cofactors such as FADH₂ or α-ketoglutarate. | Cofactor regeneration systems may be needed for an efficient process. |

| Reaction Conditions | pH, temperature, and solvent must be compatible with enzyme activity. | Biocatalytic reactions typically occur in aqueous media under mild conditions. |

Elucidation of Reaction Mechanisms for Dichloropropanedioic Acid Transformations

Mechanistic Investigations of Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group, is a primary reaction pathway for dichloropropanedioic acid. The mechanisms of these processes can be influenced by thermal conditions, catalysts, and the presence of halogenating agents.

Catalyzed decarboxylation offers alternative pathways that can proceed under milder conditions. While various metal catalysts are known to promote the decarboxylation of carboxylic acids, the specific application to this compound is not widely reported. However, analogous catalyzed decarboxylations suggest that the mechanism would likely involve the coordination of the carboxylic acid to a metal center, followed by the cleavage of the C-C bond and release of CO2.

Table 1: Comparison of Proposed Decarboxylation Mechanisms

| Mechanism Type | Key Intermediate | Influencing Factors |

|---|---|---|

| Thermal | Carbanion | Temperature, stability of the carbanion |

| Catalyzed | Metal-carboxylate complex | Nature of the catalyst, reaction conditions |

Decarboxylative halogenation of carboxylic acids, a transformation that replaces a carboxyl group with a halogen, often proceeds via radical intermediates. In the context of this compound, a decarboxylative chlorination would yield a trichloromethyl derivative.

A plausible mechanism involves the initial formation of a reactive acyl hypohalite from the carboxylic acid. This can be achieved using reagents that generate a source of electrophilic halogen. Subsequent homolytic cleavage of the O-X bond generates a carboxyl radical, which then readily undergoes decarboxylation to form a dichloromethyl radical. This radical intermediate can then abstract a chlorine atom from a suitable donor to yield the final chlorinated product.

Recent advancements in photoredox catalysis have provided sustainable methods for decarboxylative chlorination. masterorganicchemistry.com These methods often involve the in-situ generation of a reactive species that activates the carboxylic acid. A single electron transfer (SET) process can then lead to the formation of a radical that decarboxylates, and the resulting alkyl radical reacts with a halogen donor. masterorganicchemistry.com

Key Intermediates in Decarboxylative Halogenation:

Acyl hypohalite

Carboxyl radical

Dichloromethyl radical

Studies of Nucleophilic and Electrophilic Reactions Involving this compound

This compound possesses two key reactive sites: the dichloromethylene group and the carboxylic acid functional groups. Understanding the reactivity at these positions is crucial for its synthetic applications.

The carbon atom of the dichloromethylene group is highly electrophilic due to the strong electron-withdrawing effect of the two chlorine atoms and the adjacent carboxylic acid groups. This makes it susceptible to attack by nucleophiles. Nucleophilic substitution reactions at this position, however, are not commonly reported for this compound itself, likely due to the steric hindrance and the presence of the acidic protons of the carboxyl groups.

Under basic conditions, deprotonation of the carboxylic acids would form the corresponding carboxylates, which could potentially influence the reactivity of the dichloromethylene group. Hydrolysis of the C-Cl bonds under harsh conditions could be envisioned, which would lead to the formation of ketomalonic acid.

Electrophilic reactions at the dichloromethylene carbon are unlikely due to its electron-deficient nature.

The carboxylic acid groups of this compound undergo typical reactions of this functional group, such as esterification and amide formation. These transformations proceed via nucleophilic acyl substitution mechanisms.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods, including the Fischer esterification and the Steglich esterification.

Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the ester.

Steglich Esterification: This method is suitable for acid-sensitive substrates and employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Amide Formation: The formation of amides from this compound and amines typically requires the use of a coupling agent to activate the carboxylic acid groups. Reagents like DCC facilitate the reaction by converting the carboxylic acid into a better leaving group, allowing the amine to act as a nucleophile and form the amide bond.

Table 2: Common Transformations of the Carboxylic Acid Groups

| Reaction | Reagents | Key Mechanistic Feature |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Protonation of the carbonyl group |

| Steglich Esterification | Alcohol, DCC, DMAP | Formation of an O-acylisourea intermediate |

| Amide Formation | Amine, DCC | Activation of the carboxylic acid |

Formation and Reactivity of Radical Intermediates

Radical intermediates derived from this compound can be generated through various processes, including photolysis and chemical initiation. The presence of two chlorine atoms significantly influences the stability and reactivity of these radicals.

The primary radical intermediate expected from the decarboxylation of this compound is the dichloromethyl radical (•CHCl2). This radical can participate in a variety of reactions, including:

Halogen Abstraction: As seen in decarboxylative halogenation, the dichloromethyl radical can abstract a halogen atom from a donor molecule to form a trihalomethane derivative.

Addition to π-systems: This radical could potentially add to alkenes or aromatic rings, initiating polymerization or functionalization reactions.

Dimerization: Two dichloromethyl radicals could combine to form 1,1,2,2-tetrachloroethane.

The formation of a dichloride radical anion (Cl2•−) has been studied in the context of the reactions of chlorine-containing radicals in aqueous solutions. While not directly formed from this compound, its reactivity provides insights into the potential behavior of chlorine-centered radicals that could be generated in the vicinity of the molecule under certain conditions.

The study of these radical intermediates is often complex due to their transient nature. Techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling are valuable tools for their characterization and for elucidating their reaction pathways.

Influence of Reaction Conditions on Mechanistic Pathways (e.g., pH effects, catalytic cycles)

The mechanistic pathways involved in the transformation of this compound are significantly influenced by the surrounding reaction conditions, most notably pH and the presence of catalysts. These factors can dictate the predominant reaction mechanism, affecting reaction rates and the nature of the resulting products. Key transformations of this compound and its derivatives, such as hydrolysis and decarboxylation, are particularly sensitive to these environmental parameters.

The pH of the reaction medium plays a critical role in the hydrolysis of substituted malonic acids and their esters. Generally, the hydrolysis of esters can be catalyzed by both acids and bases. In the context of malonic acid derivatives, alkaline conditions often facilitate the saponification of ester groups. For instance, the hydrolysis of diethyl malonate to its corresponding monocarboxylic acid is readily achieved under basic conditions. However, the stability and reactivity of the carboxylic acid groups themselves are also pH-dependent. The protonation state of the carboxylic acid moieties, which is governed by the pH, can influence subsequent reactions such as decarboxylation.

Decarboxylation, a common transformation for malonic acid derivatives, is known to be sensitive to the acidity of the environment. For some malonic acid-containing compounds, decarboxylation has been observed to occur under acidic pH conditions. This process is believed to proceed through a mechanism involving a cyclic six-membered transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final product. The rate of this decarboxylation can be significantly affected by the pH, as the protonation state of the carboxylic acid groups is crucial for the formation of the necessary transition state.

Catalysts introduce alternative reaction pathways with lower activation energies, thereby accelerating the transformation of this compound. Various catalytic systems can be employed, including photoredox catalysts and reagents like N,N'-carbonyldiimidazole, which has been shown to facilitate the decarboxylation of malonic acid derivatives under mild conditions. In photoredox catalysis, a photosensitizer absorbs light and initiates an electron transfer cascade. In the context of malonic acid derivatives, this can lead to the formation of a radical intermediate that subsequently undergoes decarboxylation. The efficiency of such catalytic cycles is dependent on factors such as the choice of catalyst, solvent, and the specific reaction conditions.

The interplay between pH and catalysis can lead to complex mechanistic landscapes. For example, the effectiveness of a particular catalyst may be optimal only within a specific pH range where the substrate and the catalyst are in their desired protonation states. Understanding these influences is crucial for controlling the reaction pathways and achieving the desired transformation products of this compound.

| Transformation | Influencing Factor | General Observation | Mechanistic Implication |

| Hydrolysis | pH | Rate is generally dependent on H+ or OH- concentration. | Acid- or base-catalyzed nucleophilic acyl substitution. |

| Decarboxylation | pH | Can be facilitated under acidic conditions for some derivatives. | Protonation state of carboxylic acids affects the formation of a cyclic transition state. |

| Decarboxylation | Catalyst (e.g., Photoredox) | Introduction of a catalytic cycle can enable reaction under milder conditions. | Formation of radical intermediates that readily lose CO2. |

Dichloropropanedioic Acid in Environmental Chemical Research

Formation Mechanisms as Disinfection By-products in Aqueous Systems

The creation of dichloropropanedioic acid in treated water is an unintended consequence of disinfection processes designed to eliminate pathogens. The reaction between chemical disinfectants, particularly chlorine, and naturally present organic matter is the primary route of formation.

Natural organic matter (NOM) is a complex mixture of organic compounds found in all-natural waters. Its principal components, humic and fulvic acids, are major precursors to the formation of disinfection by-products. epa.gov When chlorine is used as a disinfectant, it reacts with these electron-rich sites within the humic and fulvic acid structures. researchgate.net This reaction can lead to the cleavage of larger molecules and the formation of a variety of smaller, halogenated compounds, including haloacetic acids (HAAs). researchgate.net this compound is a species within the broader category of HAAs. The structural characteristics of the specific humic substances, such as high aromaticity and phenolic content, can influence the type and quantity of DBPs formed during chlorination. researchgate.net

To better understand and potentially mitigate the formation of this compound, researchers have investigated specific molecular structures that act as precursors. Aromatic compounds containing meta-dihydroxybenzene structures, such as resorcinol (B1680541), are known to be highly reactive with chlorine. researchgate.net The aqueous chlorination of resorcinol proceeds through the formation of several chlorinated intermediates. usgs.gov Subsequent ring-opening of these chlorinated aromatic structures is a key step that can lead to the formation of various aliphatic chlorinated acids, including this compound. usgs.gov

Cyanoacetic acid is another compound that has been considered in the context of DBP formation. While it is a versatile intermediate in the preparation of other chemicals, its role as a direct precursor to this compound during water chlorination is an area of ongoing investigation. wikipedia.orggoogle.com

Advanced Analytical Methodologies for Research-Scale Detection and Identification

The low concentrations at which this compound is typically found in environmental samples necessitate the use of highly sensitive and selective analytical techniques. Mass spectrometry, coupled with chromatographic separation, is the cornerstone of modern DBP analysis.

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown or novel disinfection by-products in complex water matrices. nih.gov Techniques like Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry provide high mass accuracy and resolving power, which allows for the confident assignment of elemental formulas to detected ions from their exact mass. pnnl.gov This capability is crucial for tentatively identifying transformation products and previously uncharacterized DBPs without the immediate need for chemical standards. nih.gov The application of HRMS, particularly when coupled with advanced separation techniques like supercritical fluid chromatography, enables the detection of a wider range of DBPs, including highly polar compounds that might be missed by conventional methods. nih.gov

Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques for the routine analysis of acidic DBPs like this compound.

For GC/MS analysis, a derivatization step is typically required to make the polar, non-volatile acid amenable to gas chromatography. This involves converting the carboxylic acid groups into more volatile esters, often through methylation. epa.gov The sample is then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantification and structural confirmation. agriculturejournals.cz

Table 1: Example GC/MS Parameters for Analysis of Related Chlorinated Acids

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | agriculturejournals.cz |

| Column | Capillary Column (e.g., SPB™-1, 30 m × 0.25 mm i.d.) | agriculturejournals.cz |

| Carrier Gas | Helium | agriculturejournals.cz |

| Derivatization | Required (e.g., methylation, heptafluorobutyrylation) | epa.govnih.gov |

| Injection Mode | Splitless | agriculturejournals.cz |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) | d-nb.info |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing acidic compounds directly in their ionic form without the need for derivatization. lcms.cz Samples are typically acidified and injected directly onto a reversed-phase LC column. waters.com The separation is followed by detection using a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. lcms.czresearchgate.net

Table 2: Example LC-MS/MS Parameters for Direct Aqueous Analysis of Acidic Herbicides

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | lcms.cz |

| Column | Reversed-Phase (e.g., C18) | affinisep.it |

| Mobile Phase | Acidified water and organic solvent (e.g., methanol (B129727) or acetonitrile) | waters.com |

| Ionization | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| Detection | Tandem MS (Multiple Reaction Monitoring - MRM) | lcms.cz |

| Sample Preparation | Minimal (e.g., filtration, acidification) | waters.com |

Mechanistic Insights into Environmental Degradation and Transformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its persistence and potential impact. Research into analogous compounds suggests that microbial degradation is a key transformation pathway for chlorinated organic acids. ij-aquaticbiology.com Certain bacterial strains have been shown to utilize compounds like 2,2-dichloropropionic acid as their sole source of carbon, indicating the presence of enzymatic machinery capable of dehalogenation. ij-aquaticbiology.com The degradation pathways for other chlorinated aromatic compounds, such as 2,4-dichlorophenol (B122985) and 2,4-dichlorobenzoic acid, have been studied and often involve initial oxidation followed by ring cleavage. researchgate.netresearchgate.net These studies suggest that the degradation of this compound in the environment would likely proceed via enzymatic dehalogenation, breaking the carbon-chlorine bonds and mineralizing the compound into less harmful substances. nih.gov

Theoretical and Computational Chemistry Studies of Dichloropropanedioic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For dichloropropanedioic acid, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its electronic structure and bonding.

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is instrumental in explaining chemical bonding and reactivity. For this compound, a qualitative MO diagram would show the formation of sigma (σ) and pi (π) bonds from the atomic orbitals of carbon, oxygen, hydrogen, and chlorine.

A key aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity.

Computational methods can precisely calculate the energies of these frontier orbitals. For this compound, the presence of electronegative chlorine and oxygen atoms is expected to lower the energy of the molecular orbitals compared to its non-halogenated counterpart, malonic acid.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can further quantify the nature of the chemical bonds. This analysis would likely reveal the highly polarized nature of the C-Cl and C=O bonds due to the high electronegativity of chlorine and oxygen.

Conformational Landscape and Energetic Profiling

This compound possesses several rotatable single bonds, leading to different spatial arrangements of its atoms, known as conformations. The stability of these conformers is dictated by various factors, including steric hindrance and intramolecular hydrogen bonding.

The two carboxylic acid groups can rotate around the C-C bonds, and the C-C single bonds themselves can exhibit rotational isomerism. Computational methods can be used to perform a potential energy surface (PES) scan by systematically changing the dihedral angles of these bonds. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.

It is expected that conformers allowing for intramolecular hydrogen bonding between the two carboxylic acid groups would be particularly stable. The presence of the bulky chlorine atoms would also play a significant role in determining the preferred conformations by introducing steric strain.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-C=O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.5 |

| Gauche 2 | -60° | 1.5 |

| Eclipsed | 0° | 5.0 |

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Theory Application

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a reaction of significant interest is its thermal decarboxylation. Transition State Theory (TST) can be applied to model this and other reactions.

The first step in modeling a reaction pathway is to identify the reactants, products, and any intermediates. For the decarboxylation of this compound, the reactant is the acid itself, and the products would be dichloroacetic acid and carbon dioxide.

Using methods like the nudged elastic band (NEB) or similar transition state search algorithms, the minimum energy path connecting the reactants and products can be determined. The highest point along this path corresponds to the transition state (TS). The geometry of the TS provides crucial information about the mechanism of the reaction. For decarboxylation, a cyclic transition state involving the transfer of a proton is often proposed.

Once the energies of the reactant and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. According to TST, the rate constant of the reaction is exponentially dependent on this activation energy.

Table 3: Hypothetical Energetics for the Decarboxylation of this compound

| Species | Relative Energy (kcal/mol) |

| This compound | 0 |

| Transition State | +30 |

| Dichloroacetic Acid + CO2 | -15 |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, the prediction of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

The vibrational frequencies of a molecule correspond to the absorption peaks in its IR and Raman spectra. These frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated vibrational modes can then be visualized to understand the nature of the atomic motions for each peak. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid groups, the C=O stretch, and the C-Cl stretches.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the electronic environment of the nuclei, making them a powerful tool for structure elucidation.

Table 4: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency | ~3300 cm⁻¹ | O-H stretch |

| IR Frequency | ~1750 cm⁻¹ | C=O stretch |

| IR Frequency | ~750 cm⁻¹ | C-Cl stretch |

| ¹H NMR Shift | ~12 ppm | -COOH |

| ¹³C NMR Shift | ~170 ppm | -COOH |

| ¹³C NMR Shift | ~80 ppm | -CCl₂- |

Note: These are hypothetical values for illustrative purposes.

By comparing these predicted spectra with experimentally obtained spectra, the accuracy of the computational model can be assessed, and a more detailed understanding of the molecule's structure and properties can be achieved.

Advanced Synthetic Applications of Dichloropropanedioic Acid and Its Derivatives

Dichloropropanedioic Acid as a Versatile Synthetic Building Block

The strategic placement of two chlorine atoms and two carboxylic acid functionalities makes this compound a highly valuable precursor in the synthesis of various organic molecules. Its derivatives, particularly the corresponding esters, are frequently employed in transformations that lead to other halogenated carboxylic acids and highly functionalized malonates.

Precursor to Other Halogenated Carboxylic Acids (e.g., Dichloroacetic Acid, Trichloroacetic Acid)

This compound can serve as a precursor to simpler halogenated carboxylic acids through decarboxylation reactions. The loss of one carboxyl group as carbon dioxide from this compound directly yields dichloroacetic acid. This transformation is analogous to the well-known decarboxylation of malonic acid and its derivatives upon heating. While specific literature detailing the direct decarboxylation of this compound is not abundant, the principles of malonic ester synthesis suggest that such a reaction is feasible. smu.cacolumbia.edu A related and synthetically useful transformation is the Krapcho decarboxylation, which is particularly effective for esters of malonic acids that possess a β-electron-withdrawing group. wikipedia.orgchem-station.comorganic-chemistry.orgyoutube.com This reaction typically involves heating the malonic ester with a salt, such as lithium chloride, in a polar aprotic solvent like DMSO. chem-station.com

The synthesis of trichloroacetic acid from this compound would necessitate an additional chlorination step prior to or after a potential decarboxylation. The chlorination of the α-carbon of malonic acid derivatives is a known transformation. derpharmachemica.com Conceptually, this compound or its esters could be chlorinated to afford trichloropropanedioic acid derivatives, which could then undergo decarboxylation to yield trichloroacetic acid. Standard methods for the synthesis of trichloroacetic acid, however, typically involve the exhaustive chlorination of acetic acid. wikipedia.orgsciencemadness.orgchemicalbook.com

Table 1: Transformation of this compound to Other Halogenated Carboxylic Acids

| Starting Material | Target Molecule | Key Transformation(s) |

| This compound | Dichloroacetic Acid | Decarboxylation |

| This compound | Trichloroacetic Acid | Chlorination, Decarboxylation |

Role in the Synthesis of Highly Substituted Malonates and Malonic Acid Derivatives

This compound and its esters, such as diethyl dichloromalonate, are excellent substrates for the synthesis of highly substituted malonates. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles in nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the central carbon atom.

The malonic ester synthesis is a classic method for preparing substituted acetic acids, and it relies on the alkylation of the enolate of a malonic ester. smu.casodium-methoxide.netaskfilo.com In the case of diethyl dichloromalonate, the chlorine atoms act as leaving groups, enabling the introduction of substituents without the need for a deprotonation step. For instance, reaction with nucleophiles such as alkoxides, thiolates, or amines can lead to the formation of disubstituted malonates with new C-O, C-S, or C-N bonds, respectively.

Furthermore, the reaction of diethyl dichloromalonate with carbanions or other carbon-based nucleophiles provides a direct route to malonates bearing two new carbon-carbon bonds. This approach offers a powerful strategy for the construction of quaternary carbon centers, which are prevalent in many complex organic molecules. The reactivity of the chlorine atoms in diethyl dichloromalonate makes it a valuable electrophile in these transformations. fiveable.me

Strategic Implementation in Carbon-Carbon Bond Forming Reactions

The gem-dichloro functionality in this compound and its derivatives offers unique opportunities for the formation of carbon-carbon bonds. One notable application is in the synthesis of cyclopropane (B1198618) rings. Dichlorocarbene (:CCl2), a highly reactive intermediate, can be generated from various precursors and readily adds to alkenes to form gem-dichlorocyclopropanes. scripps.edulibretexts.org While chloroform (B151607) is a common source of dichlorocarbene, the potential exists to utilize derivatives of this compound for this purpose, possibly through a decarboxylative pathway. The resulting gem-dichlorocyclopropanes are versatile synthetic intermediates that can undergo further transformations, such as reduction to the corresponding cyclopropane or ring-opening reactions. marquette.edu

Moreover, gem-dihaloalkanes, in general, are precursors for various carbon-carbon bond-forming reactions. acs.orgacs.org These can include reductive coupling reactions mediated by metals to form new carbon-carbon single or double bonds. While specific examples utilizing this compound in this context are not extensively documented, the underlying reactivity of the gem-dichloro unit suggests its potential in such transformations. Organocuprate reagents, for instance, are known to react with a range of electrophiles, including alkyl halides, to form new C-C bonds. chemistry.coach

Utility in the Construction of Complex Organic Molecules and Natural Products

The unique structural and reactive properties of this compound derivatives make them attractive building blocks in the total synthesis of complex organic molecules and natural products, particularly those containing halogen atoms or quaternary carbon centers. Halogenated natural products are a diverse class of compounds with a wide range of biological activities. columbia.edursc.orgimperial.ac.ukresearchgate.netnih.gov The synthesis of these molecules often requires the strategic introduction of halogen atoms, and this compound provides a pre-functionalized three-carbon unit that can be incorporated into larger molecular frameworks.

For instance, the gem-dichloro motif can be a key structural feature in certain natural products or can serve as a precursor to other functionalities. The synthesis of complex molecules often involves the assembly of smaller, functionalized fragments. nih.govscripps.edu this compound and its derivatives can serve as such fragments, providing a means to introduce a dichloromethylene group or a highly substituted carbon center into a target molecule. The ability to perform subsequent chemical modifications on the ester groups and the chlorinated carbon allows for the elaboration of these building blocks into more complex structures.

Exploration of Catalytic Roles and Ligand Design

While the primary applications of this compound have been in stoichiometric synthesis, there is potential for its derivatives to be explored in the realms of catalysis and ligand design. The two carboxylate groups of this compound can act as a bidentate ligand, coordinating to a metal center. The electronic properties of such a ligand would be significantly influenced by the electron-withdrawing chlorine atoms, which could in turn affect the catalytic activity of the metal complex.

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. rsc.org By modifying the structure of this compound, for example, by converting the carboxylic acid groups to amides or other coordinating groups, new ligands with unique steric and electronic properties could be developed. These ligands could find applications in various catalytic processes, including cross-coupling reactions and C-H activation. The field of metal-ligand cooperative catalysis, where the ligand actively participates in the reaction, is a growing area of research, and functionalized dicarboxylic acids could potentially play a role in the design of such catalytic systems.

Future Research Trajectories and Challenges in Dichloropropanedioic Acid Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both environmentally benign and efficient in their use of resources. rsc.orgnih.gov A significant future challenge in the chemistry of dichloropropanedioic acid is the development of synthetic routes that adhere to these principles, moving away from traditional methods that may involve hazardous reagents and produce significant waste.

A primary goal is to improve the atom economy of synthetic transformations. acs.org Atom economy is a measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they minimize the generation of byproducts. acs.orgscranton.edu Future research should focus on designing synthetic pathways to this compound and its derivatives that maximize atom economy.

Current methods for the synthesis of related dichlorinated compounds, such as 2,2-dichloro-malonic acid esters, often focus on achieving high yields and purity through chlorination of the corresponding malonic ester. google.com While effective, these methods may not be optimized for atom economy or sustainability. Future research should explore alternative chlorinating agents and catalytic systems that are more environmentally friendly.

Key Research Objectives:

Exploration of Greener Chlorinating Agents: Investigating the use of less hazardous and more efficient chlorinating agents to replace traditional reagents.

Catalytic Approaches: Developing catalytic systems, including biocatalysis, that can facilitate the dichlorination of malonic acid or its precursors with high selectivity and efficiency, thereby reducing the need for stoichiometric reagents. mdpi.com

Renewable Feedstocks: Exploring the potential of using renewable feedstocks as starting materials for the synthesis of the malonic acid backbone, which can then be functionalized.

The following table outlines potential research directions for improving the sustainability of this compound synthesis:

| Research Direction | Potential Benefit |

| Use of N-chlorosuccinimide (NCS) with a catalyst | Reduced hazardous waste compared to elemental chlorine. |

| Biocatalytic chlorination | High selectivity and use of environmentally benign conditions. |

| Flow chemistry processes | Improved safety, efficiency, and scalability of reactions. mdpi.com |

Investigation of Enantioselective Synthesis of Chiral Halogenated Malonic Acid Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the fields of pharmaceuticals and materials science, as different enantiomers of a molecule can exhibit distinct biological activities. umb.edu The development of methods for the enantioselective synthesis of chiral halogenated malonic acid derivatives, including those of this compound, represents a significant and challenging area for future research.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalytic methods. princeton.edu Chiral organocatalysts, such as chiral phosphoric acids and amines, can facilitate a wide range of enantioselective transformations. rsc.orgnih.gov The application of organocatalysis to the synthesis of chiral this compound derivatives is a promising avenue for exploration.

Potential Strategies for Enantioselective Synthesis:

Asymmetric Dichlorination: Developing chiral catalysts that can mediate the direct enantioselective dichlorination of a suitable malonic acid precursor.

Kinetic Resolution: Employing chiral catalysts to selectively react with one enantiomer of a racemic mixture of a monochlorinated precursor, allowing for the separation of the enantiomers.

Desymmetrization: Utilizing chiral catalysts to selectively functionalize one of two identical groups on a prochiral this compound derivative.

The table below summarizes potential organocatalytic approaches for the synthesis of chiral this compound derivatives:

| Organocatalytic Approach | Catalyst Type | Potential Transformation |

| Asymmetric Halogenation | Chiral Amines | Enantioselective addition of chlorine to an enolate intermediate. |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Enantioselective alkylation of a dichloromalonate. |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Enantioselective functionalization of a dichlorinated β-ketoester. nih.gov |

Enhanced Mechanistic Elucidation through Advanced Spectroscopic and Kinetic Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new transformations. Future research should focus on employing advanced spectroscopic and kinetic techniques to elucidate the mechanisms of reactions involving this compound.

Kinetic studies can provide valuable insights into the rate-determining steps of a reaction and the influence of various parameters, such as reactant concentrations, temperature, and catalyst loading. researchgate.net For instance, kinetic analysis of related dehydrochlorination reactions has been successfully used to determine reaction parameters. dntb.gov.ua Similar studies on the formation and subsequent reactions of this compound would be highly beneficial.

Advanced Spectroscopic Techniques for Mechanistic Studies:

In-situ Spectroscopy (FTIR, NMR): Real-time monitoring of reaction progress to identify and characterize reaction intermediates and transition states.

Mass Spectrometry: Analysis of reaction mixtures to identify products, byproducts, and transient species, providing clues about the reaction pathway.

X-ray Crystallography: Determination of the three-dimensional structure of catalysts, substrates, and intermediates to understand stereochemical outcomes.

A systematic investigation of the kinetics of this compound reactions could involve the following:

| Kinetic Parameter | Experimental Method | Information Gained |

| Reaction Order | Method of Initial Rates | Dependence of reaction rate on reactant concentrations. |

| Activation Energy (Ea) | Arrhenius Plot | Minimum energy required for the reaction to occur. researchgate.net |

| Rate Constant (k) | Progress Curve Analysis | Quantitative measure of the reaction rate. researchgate.net |

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and exploring reaction mechanisms. scielo.org.mxfrontiersin.org The application of computational methods to this compound chemistry holds immense potential for accelerating discovery and innovation.

DFT calculations can be employed to:

Predict Molecular Geometries and Electronic Structures: Understanding the fundamental properties of this compound and its derivatives. researchgate.net

Model Reaction Pathways: Calculating the energies of reactants, transition states, and products to determine the feasibility and selectivity of a proposed reaction. researchgate.net

Design Novel Catalysts: Screening potential catalysts in silico to identify promising candidates for experimental investigation.

The use of conceptual DFT descriptors, such as Fukui functions, can help predict the reactive sites of a molecule, guiding the design of new reactions. youtube.com For example, by calculating the local reactivity of this compound, researchers could predict whether it will act as an electrophile or a nucleophile at specific atomic sites.

Future Computational Research Directions:

Reactivity Prediction: Using DFT to predict the regioselectivity and stereoselectivity of reactions involving this compound.

Catalyst Design: Computationally designing and optimizing organocatalysts for the enantioselective synthesis of chiral this compound derivatives.

Exploration of Novel Applications: Predicting the potential of this compound derivatives as building blocks for new materials or as biologically active molecules through molecular docking simulations.

The following table highlights how computational tools can address key challenges in this compound chemistry:

| Challenge | Computational Approach | Expected Outcome |

| Low reaction selectivity | DFT modeling of transition states | Identification of factors controlling selectivity and design of more selective catalysts. |

| Lack of enantioselective methods | Virtual screening of chiral catalysts | Prioritization of promising catalysts for experimental validation. |

| Unknown reaction mechanisms | Calculation of reaction energy profiles | Elucidation of reaction pathways and identification of rate-determining steps. |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Dichloropropanedioic acid in synthetic preparations?

- Methodological Answer : Purity assessment typically combines High-Performance Liquid Chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. HPLC quantifies impurities at trace levels (e.g., <0.1%), while NMR identifies structural anomalies such as residual solvents or chlorination byproducts. Calibration curves using certified reference materials (CRMs) are essential for validation .

Q. What experimental protocols are recommended for studying this compound’s solubility in polar solvents?

- Methodological Answer : Use a gravimetric approach with controlled temperature (±0.1°C) and solvent saturation monitoring. For example, prepare saturated solutions in water, ethanol, and acetone at 25°C, filter undissolved solids, and quantify dissolved acid via titration or UV-Vis spectroscopy. Triplicate trials and ANOVA analysis ensure statistical robustness .

Q. How should researchers design toxicity assays for this compound in aquatic models?

- Methodological Answer : Follow OECD Test No. 203 guidelines for acute fish toxicity. Expose Danio rerio (zebrafish) to logarithmic concentration gradients (e.g., 10–1000 mg/L) for 96 hours. Record mortality rates, LC50 values, and behavioral changes. Include negative controls and validate results with positive controls like sodium dichromate .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data in this compound’s structural characterization?

- Methodological Answer : Cross-validate findings using complementary techniques:

- X-ray crystallography for definitive bond-length confirmation.

- Density Functional Theory (DFT) simulations to predict vibrational frequencies (IR/Raman) and compare with experimental data.

- Mass spectrometry (HRMS) to rule out isotopic interference. Discrepancies often arise from crystal packing effects or solvent interactions, requiring iterative refinement .

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize polychlorinated byproducts?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Variables : Temperature (40–80°C), chlorinating agent (e.g., Cl2 vs. SO2Cl2), and reaction time (2–12 hrs).

- Response Surface Methodology (RSM) identifies optimal conditions. For example, SO2Cl2 at 60°C for 6 hrs reduces dichloro-isomer formation by 70% compared to Cl2 .

Q. What statistical models are appropriate for analyzing clustered data in this compound’s environmental persistence studies?

- Methodological Answer : Use mixed-effects models to account for nested variables (e.g., soil type, microbial activity). For longitudinal data, Generalized Estimating Equations (GEEs) handle autocorrelation. Report intraclass correlation coefficients (ICC) to quantify cluster influence. Example: A 12-month field study showed 15% degradation variance attributable to soil pH clusters (ICC=0.32) .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in this compound’s reported pKa values across studies?

- Methodological Answer :

- Standardize measurement conditions : Use 0.1 M ionic strength (KCl) and 25°C.

- Technique comparison : Potentiometric titration vs. spectrophotometric methods often yield ±0.2 pKa differences due to solvent effects.

- Meta-analysis : Aggregate data from ≥5 independent studies and apply random-effects models to estimate consensus values (e.g., pKa₁=1.2±0.3, pKa₂=3.8±0.4) .

Q. What steps ensure reproducibility in this compound’s catalytic applications?

- Methodological Answer :

- Precision in catalyst loading : Use microbalance measurements (±0.01 mg).

- Batch-to-batch validation : Compare yields across 3 independently synthesized acid batches.

- Open-data practices : Share raw NMR spectra and chromatograms in repositories like Zenodo for peer validation .

Ethical and Safety Considerations

Q. How to design safe handling protocols for this compound in laboratory settings?

- Methodological Answer :

- Exposure limits : Adhere to OSHA PEL (Permissible Exposure Limit) of 1 ppm for chlorinated organics.

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity.

- PPE : Nitrile gloves (≥8 mil thickness) and polycarbonate goggles. Document all incidents via Safety Data Sheets (SDS) Section 8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.